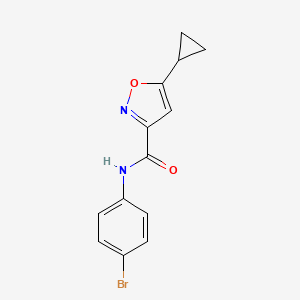

![molecular formula C22H17NO3 B5524521 2-({[4-(2-phenylvinyl)phenyl]amino}carbonyl)benzoic acid](/img/structure/B5524521.png)

2-({[4-(2-phenylvinyl)phenyl]amino}carbonyl)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The synthesis and study of benzoic acid derivatives, including those with amino carbonyl groups, are of significant interest in the field of organic chemistry due to their diverse chemical and physical properties. These compounds serve as intermediates in the synthesis of more complex molecules and have applications in materials science, pharmaceuticals, and as ligands in coordination chemistry.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including esterification, acylation, nucleophilic substitution, and condensation reactions. A common approach includes starting from simpler benzoic acid or aniline derivatives, followed by the introduction of substituents through various chemical transformations. For instance, the synthesis of 4-[N-phenyl-N-(3-methylphenyl)-amino]-benzoic acid involved esterification, followed by nucleophilic substitution and reduction steps to introduce the desired functional groups (Kurt et al., 2011).

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives is characterized using spectroscopic techniques such as NMR, IR, and X-ray diffraction. These studies reveal the geometry, electronic structure, and the presence of intramolecular interactions such as hydrogen bonding, which significantly influence the compound's reactivity and physical properties. For example, a study on the molecular structures of benzoic acid and 2-hydroxybenzoic acid highlighted the coplanarity of the carboxyl group with the phenyl ring and the importance of internal hydrogen bonding (Aarset et al., 2006).

Chemical Reactions and Properties

Benzoic acid derivatives undergo a variety of chemical reactions, including acid-base dissociation and azo-hydrazone tautomerism, influenced by the solvent composition and pH. The reactivity can be further modulated by substituents on the phenyl ring, affecting electron density and steric hindrance. For example, the azo-benzoic acids studied by Baul et al. exhibited acid-base dissociation and tautomerism, with the extent of each equilibrium dependent on the medium's conditions (Baul et al., 2009).

Wissenschaftliche Forschungsanwendungen

Polymer Science and Materials

- Polymerization Characteristics : The study by Yokoyama et al. (2005) explored the polymerization characteristics of derivatives of benzoic acid, revealing how substituent orientation impacts the selectivity between polymerization and cyclization. This research is pivotal for understanding the polymerization behavior of specific benzoic acid derivatives in material science applications (Yokoyama et al., 2005).

Coordination Chemistry

- Coordination Behaviour with Metal Ions : Mishra et al. (2015) synthesized Schiff base compounds from amino-benzoic acid derivatives, investigating their coordination behavior with manganese(II), copper(II), and zinc(II) ions. This study not only sheds light on the versatile coordination chemistry of these compounds but also explores their potential as corrosion inhibitors, demonstrating their application in materials protection (Mishra et al., 2015).

Antimicrobial and Antifungal Applications

- Anti-leishmanial and Anti-fungal Effects : Khan et al. (2011) investigated the anti-leishmanial and anti-fungal effects of new Sb(III) carboxylates, including derivatives of benzoic acid. This study highlights the potential of these compounds in treating parasitic infections and fungal diseases, indicating their importance in medical research and pharmaceutical applications (Khan et al., 2011).

Environmental Applications

- Degradation of Aromatic Compounds : Bevinakatti and Ninnekar (1992) described the use of a Micrococcus species capable of degrading biphenyl, identifying benzoic acid as an intermediate. This research underscores the role of benzoic acid derivatives in bioremediation, illustrating their utility in the environmental degradation of hazardous aromatic compounds (Bevinakatti & Ninnekar, 1992).

Eigenschaften

IUPAC Name |

2-[[4-[(E)-2-phenylethenyl]phenyl]carbamoyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17NO3/c24-21(19-8-4-5-9-20(19)22(25)26)23-18-14-12-17(13-15-18)11-10-16-6-2-1-3-7-16/h1-15H,(H,23,24)(H,25,26)/b11-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJNMIJHBSNQYFG-ZHACJKMWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

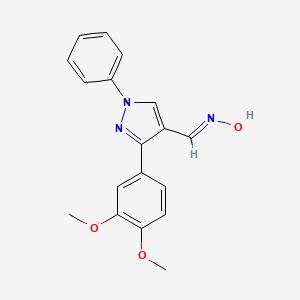

![N-(2,4-dimethylphenyl)-2-[2-(4-ethoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5524438.png)

![4-{[(2-tert-butyl-5-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5524454.png)

![2-{[rel-(3S,4R)-3-cyclopropyl-4-(dimethylamino)-1-pyrrolidinyl]methyl}benzoic acid dihydrochloride](/img/structure/B5524460.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2,5-difluorobenzenesulfonamide](/img/structure/B5524466.png)

![2-(2-methoxyethyl)-9-(quinolin-5-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5524486.png)

![3-(1-ethyl-1H-imidazol-2-yl)-1-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}piperidine](/img/structure/B5524502.png)

![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]acetamide](/img/structure/B5524504.png)

![2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-1-(5-methyl-2-furyl)ethanone](/img/structure/B5524507.png)

![5-fluoro-2-methyl-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzenesulfonamide](/img/structure/B5524512.png)

![4-ethyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one](/img/structure/B5524516.png)

![N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(2-methoxyethyl)benzamide](/img/structure/B5524537.png)

![2-{2-oxo-2-[2-(2-pyridinyl)-1-pyrrolidinyl]ethyl}-1(2H)-phthalazinone](/img/structure/B5524541.png)